molecular formula C14H25BrO2 B12104958 (5-Methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate

(5-Methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate

Cat. No.: B12104958
M. Wt: 305.25 g/mol
InChI Key: QAHZZDYOFYUOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyclohexane ring substituted with isopropyl and methyl groups, and an ester functional group attached to a 4-bromobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate typically involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with 4-bromobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester in high yield.

Industrial Production Methods

In an industrial setting, the production of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromobutanoate moiety can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-bromobutanoic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Nucleophilic Substitution: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl alcohol and substituted butanoates.

    Hydrolysis: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-bromobutanoic acid.

    Reduction: (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl alcohol.

Scientific Research Applications

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and lipases.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate involves its interaction with specific molecular targets, such as enzymes. For example, in enzymatic hydrolysis, the ester bond is cleaved by esterases, resulting in the formation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and 4-bromobutanoic acid. The molecular pathways involved in these reactions depend on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-bromopropanoate
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl benzoate
  • (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-hydroxypropanoate

Uniqueness

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-bromobutanoate is unique due to the presence of the 4-bromobutanoate moiety, which imparts distinct chemical reactivity compared to other similar compounds

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 4-bromobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BrO2/c1-10(2)12-7-6-11(3)9-13(12)17-14(16)5-4-8-15/h10-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHZZDYOFYUOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCBr)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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